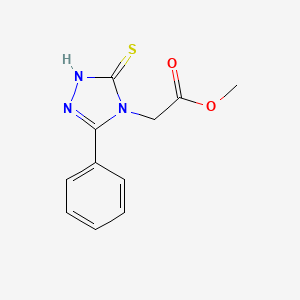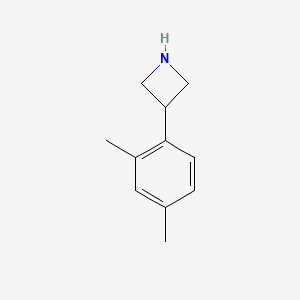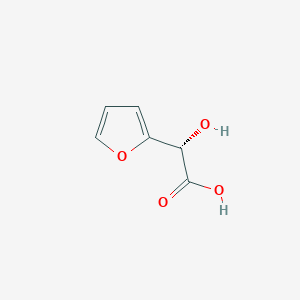
(((9h-Fluoren-9-yl)methoxy)carbonyl)-l-leucyl-l-alanine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(((9H-Fluoren-9-yl)methoxy)carbonyl)-l-leucyl-l-alanine is a compound that belongs to the family of fluorenylmethyloxycarbonyl (Fmoc) protected amino acids. This compound is widely used in peptide synthesis due to its stability and ease of removal under mildly basic conditions. The Fmoc group serves as a protective group for the amino function, preventing unwanted side reactions during peptide chain elongation.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (((9H-Fluoren-9-yl)methoxy)carbonyl)-l-leucyl-l-alanine typically involves the protection of the amino group of l-leucyl-l-alanine with the Fmoc group. This can be achieved through the reaction of l-leucyl-l-alanine with Fmoc chloride in the presence of a base such as sodium carbonate or triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane or dimethylformamide at room temperature.
Industrial Production Methods
On an industrial scale, the production of this compound follows similar synthetic routes but with optimizations for large-scale operations. This includes the use of automated peptide synthesizers and continuous flow reactors to enhance efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
(((9H-Fluoren-9-yl)methoxy)carbonyl)-l-leucyl-l-alanine undergoes several types of chemical reactions, including:
Deprotection: Removal of the Fmoc group using a base such as piperidine.
Coupling: Formation of peptide bonds with other amino acids using coupling reagents like HBTU or DIC.
Substitution: Reaction with nucleophiles to replace the Fmoc group.
Common Reagents and Conditions
Deprotection: Piperidine in DMF at room temperature.
Coupling: HBTU or DIC in the presence of a base like DIPEA in DMF.
Substitution: Nucleophiles such as amines or thiols in organic solvents.
Major Products Formed
Deprotection: l-leucyl-l-alanine.
Coupling: Extended peptide chains.
Substitution: Substituted amino acid derivatives.
Scientific Research Applications
(((9H-Fluoren-9-yl)methoxy)carbonyl)-l-leucyl-l-alanine is extensively used in scientific research, particularly in the field of peptide synthesis. Its applications include:
Chemistry: Synthesis of complex peptides and proteins.
Biology: Study of protein-protein interactions and enzyme-substrate specificity.
Medicine: Development of peptide-based therapeutics and vaccines.
Industry: Production of synthetic peptides for research and commercial purposes.
Mechanism of Action
The primary mechanism of action of (((9H-Fluoren-9-yl)methoxy)carbonyl)-l-leucyl-l-alanine involves the protection of the amino group during peptide synthesis. The Fmoc group prevents unwanted side reactions, allowing for the selective formation of peptide bonds. Upon completion of the synthesis, the Fmoc group is removed under basic conditions, revealing the free amino group for further reactions.
Comparison with Similar Compounds
Similar Compounds
- (((9H-Fluoren-9-yl)methoxy)carbonyl)-l-cysteine
- (((9H-Fluoren-9-yl)methoxy)carbonyl)-l-threonine
- (((9H-Fluoren-9-yl)methoxy)carbonyl)-l-phenylalanine
Uniqueness
(((9H-Fluoren-9-yl)methoxy)carbonyl)-l-leucyl-l-alanine is unique due to its specific amino acid sequence, which imparts distinct properties in peptide synthesis. Its stability and ease of deprotection make it a valuable tool in the synthesis of complex peptides and proteins.
Properties
Molecular Formula |
C24H28N2O5 |
|---|---|
Molecular Weight |
424.5 g/mol |
IUPAC Name |
(2S)-2-[[(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-4-methylpentanoyl]amino]propanoic acid |
InChI |
InChI=1S/C24H28N2O5/c1-14(2)12-21(22(27)25-15(3)23(28)29)26-24(30)31-13-20-18-10-6-4-8-16(18)17-9-5-7-11-19(17)20/h4-11,14-15,20-21H,12-13H2,1-3H3,(H,25,27)(H,26,30)(H,28,29)/t15-,21-/m0/s1 |
InChI Key |
ARLNPNXAFZGRDL-BTYIYWSLSA-N |
Isomeric SMILES |
C[C@@H](C(=O)O)NC(=O)[C@H](CC(C)C)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |
Canonical SMILES |
CC(C)CC(C(=O)NC(C)C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




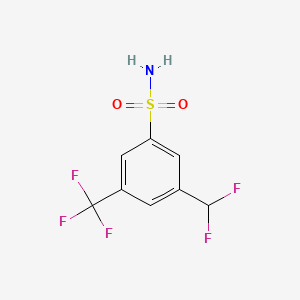

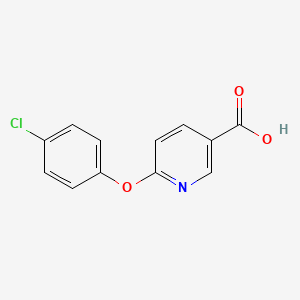

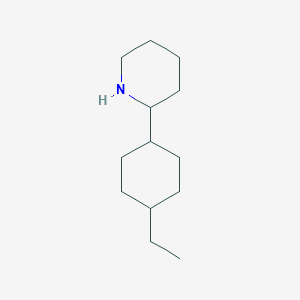
![2-[2-(trifluoromethyl)-1H-benzimidazol-1-yl]ethanamine](/img/structure/B13616037.png)
